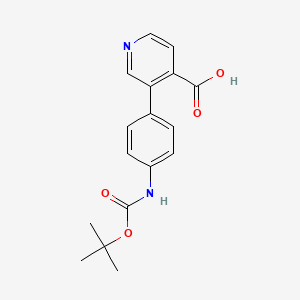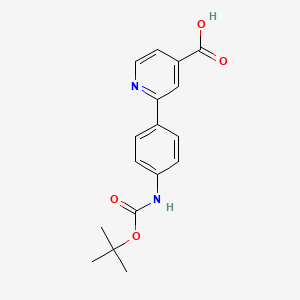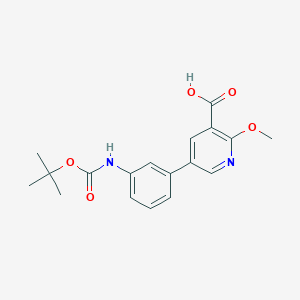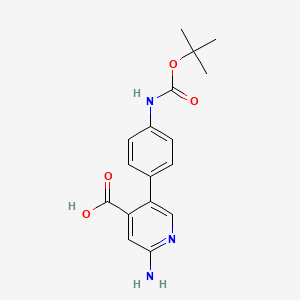![molecular formula C16H16N2O4S B6395169 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% CAS No. 1261992-29-3](/img/structure/B6395169.png)
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid (2-PIPA) is a synthetic compound with a wide range of applications in scientific research. It is a type of isonicotinic acid (INA), which is an organic compound derived from nicotinic acid (NA). 2-PIPA has been studied extensively in recent years due to its unique properties and potential applications in a variety of fields.
Applications De Recherche Scientifique
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has a wide range of applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs on the body. It has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the cardiovascular system. Additionally, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been used to study the effects of drugs on the endocrine system, as well as to study the effects of drugs on the reproductive system.
Mécanisme D'action
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is an inhibitor of nicotinic acid amide hydrolase (NAH), an enzyme responsible for the hydrolysis of nicotinic acid amide (NAA). By inhibiting the activity of NAH, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% increases the levels of NAA in the body, which in turn increases the levels of nicotinic acid (NA) in the body. This increase in NA levels has been shown to have a variety of beneficial effects, including the stimulation of insulin release, the inhibition of lipolysis, and the inhibition of cholesterol synthesis.
Biochemical and Physiological Effects
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of nicotinic acid (NA) in the body, which in turn increases the levels of nicotinic acid amide (NAA) in the body. This increase in NAA levels has been shown to have a variety of beneficial effects, including the stimulation of insulin release, the inhibition of lipolysis, and the inhibition of cholesterol synthesis. Additionally, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has been shown to have anti-inflammatory and anti-oxidative effects, as well as to have protective effects against ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is relatively stable, making it suitable for long-term storage and use. However, one of the main limitations of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% is that it is not water soluble, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% research. One potential future direction is the development of new synthetic methods for the synthesis of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%, such as its potential use as an anti-inflammatory or anti-oxidative agent. Furthermore, further research could be conducted to explore the potential use of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% as a tool to study the effects of drugs on the central nervous system, as well as to study the biochemical and physiological effects of drugs on the body. Finally, further research could be conducted to explore the potential use of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% as a tool to study the effects of drugs on the immune system, as well as to study the effects of drugs on the cardiovascular system and the endocrine system.
Méthodes De Synthèse
2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-pyrrolidin-1-ylsulfonyl chloride with 2-chloro-4-nitrophenol in the presence of potassium carbonate. This reaction yields 2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]isonicotinic acid (2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%). The second step involves the reaction of 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95% with sodium hydroxide in the presence of methanol. This reaction yields the desired product, 2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%.
Propriétés
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)13-6-7-17-15(11-13)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUZUPWQTLDCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688459 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261992-29-3 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)

![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)